molecular formula C15H22O2 B106506 (1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid CAS No. 16202-79-2

(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid

Cat. No.: B106506
CAS No.: 16202-79-2
M. Wt: 234.33 g/mol
InChI Key: DHPMFKAJSXGYDJ-IXPVHAAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S,8R)-6,7,7-trimethyltricyclo[621

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isokhusenic acid typically involves the extraction of essential oil from the roots of Chrysopogon zizanioides. The essential oil is then subjected to various chromatographic techniques to isolate isokhusenic acid. The process includes:

Industrial Production Methods: Industrial production of isokhusenic acid follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of isokhusenic acid from the essential oil.

Chemical Reactions Analysis

Types of Reactions: (1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.

Major Products Formed:

Scientific Research Applications

(1S,2S,8R)-6,7,7-trimethyltricyclo[621

Mechanism of Action

The mechanism of action of isokhusenic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid is compared with other similar sesquiterpenoid compounds, such as:

Uniqueness: this compound is unique due to its specific stereochemistry and the distinct aromatic properties it imparts to vetiver oil. Its diverse range of applications in various fields further highlights its significance .

Properties

CAS No.

16202-79-2

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid

InChI

InChI=1S/C15H22O2/c1-9-11-4-5-12(13(16)17)15(11)7-6-10(8-15)14(9,2)3/h10,12H,4-8H2,1-3H3,(H,16,17)/t10-,12-,15-/m1/s1

InChI Key

DHPMFKAJSXGYDJ-IXPVHAAZSA-N

Isomeric SMILES

CC1=C2CC[C@@H]([C@@]23CC[C@H](C3)C1(C)C)C(=O)O

SMILES

CC1=C2CCC(C23CCC(C3)C1(C)C)C(=O)O

Canonical SMILES

CC1=C2CCC(C23CCC(C3)C1(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

500 mg of vetivenic acid (see example 1) were treated with formic acid under the same conditions as those described in example 2. The pure compound was obtained after cristallization in a 1:1 mixture of ethanol and water.
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6,7,7-Trimethyl-tricyclo[6.2.1.01,5 ]undec-5-en-2-yl carboxylic acid

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